N-(3-chloro-4-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring and a methylsulfonyl-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.
Substitution Reactions: Introduction of the chloro and fluoro substituents on the phenyl ring can be done through electrophilic aromatic substitution reactions.
Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the sulfonyl moiety.
Reduction: Reduction reactions could potentially target the nitro groups if present.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent, particularly in the context of enzyme inhibition or receptor modulation.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)acetamide: Lacks the sulfonyl and aniline moieties.
N-(4-methyl-N-methylsulfonylanilino)acetamide: Lacks the chloro and fluoro substituents on the phenyl ring.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide is unique due to the combination of its substituents, which may confer specific biological activity or chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-11-3-6-13(7-4-11)20(24(2,22)23)10-16(21)19-12-5-8-15(18)14(17)9-12/h3-9H,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVGEVQWZALDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.